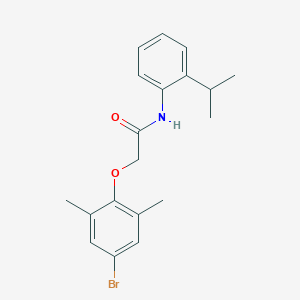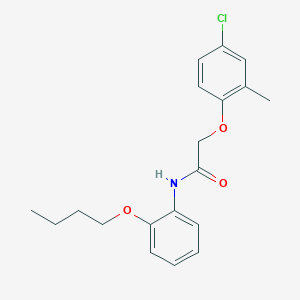
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, also known as EDCQ, is a quinoline derivative that has shown promise in various scientific applications. Its unique chemical structure and properties have made it an attractive compound for researchers exploring new drug candidates.
Mecanismo De Acción
The mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can prevent the invasion and metastasis of cancer cells. Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its unique chemical structure, which allows for the exploration of new drug candidates. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown promise in various scientific applications, making it a versatile compound for researchers. However, one limitation of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate. One area of research is the development of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research is the exploration of the mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, which could lead to the development of more effective drugs. Additionally, the synthesis of new Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate derivatives could lead to the discovery of even more potent compounds with unique properties.
Métodos De Síntesis
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can be synthesized by reacting 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid with 2-amino-1-propanol and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown potential as an anti-microbial agent by inhibiting the growth of bacteria and fungi.
Propiedades
Fórmula molecular |
C15H16Cl2N2O3 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)11-7-19-14-10(4-9(16)5-12(14)17)13(11)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19) |
Clave InChI |
BDOSSSUDGBKZJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)NCC(C)O |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)


![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

